molecular formula C29H55N9O8 B14254424 L-Leucine, L-leucyl-L-seryl-L-isoleucylglycyl-L-arginyl- CAS No. 276670-10-1

L-Leucine, L-leucyl-L-seryl-L-isoleucylglycyl-L-arginyl-

Katalognummer: B14254424
CAS-Nummer: 276670-10-1
Molekulargewicht: 657.8 g/mol
InChI-Schlüssel: LIXBSMNTCXPVEB-JYAZKYGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucine, L-leucyl-L-seryl-L-isoleucylglycyl-L-arginyl- is a complex peptide compound composed of multiple amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, L-leucyl-L-seryl-L-isoleucylglycyl-L-arginyl- typically involves the stepwise coupling of individual amino acids. Protective groups such as tert-butoxycarbonyl (Boc) or trifluoroacetyl are often used to protect the amino groups during the synthesis process . The coupling reactions are usually carried out using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can efficiently perform the stepwise coupling of amino acids. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucine, L-leucyl-L-seryl-L-isoleucylglycyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds or other reducible functional groups within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of free thiols from disulfide bonds. Substitution reactions yield peptide analogs with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Leucine, L-leucyl-L-seryl-L-isoleucylglycyl-L-arginyl- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of L-Leucine, L-leucyl-L-seryl-L-isoleucylglycyl-L-arginyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. For example, it may interact with cell surface receptors to activate intracellular signaling pathways that regulate gene expression, cell proliferation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other peptides with analogous amino acid sequences, such as L-leucyl-L-seryl-L-leucyl-L-isoleucyl-L-threonyl-L-arginyl- and L-leucyl-L-isoleucine .

Uniqueness

L-Leucine, L-leucyl-L-seryl-L-isoleucylglycyl-L-arginyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and exhibit unique biological activities compared to other similar peptides.

Eigenschaften

CAS-Nummer

276670-10-1

Molekularformel

C29H55N9O8

Molekulargewicht

657.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C29H55N9O8/c1-7-17(6)23(38-26(43)21(14-39)37-24(41)18(30)11-15(2)3)27(44)34-13-22(40)35-19(9-8-10-33-29(31)32)25(42)36-20(28(45)46)12-16(4)5/h15-21,23,39H,7-14,30H2,1-6H3,(H,34,44)(H,35,40)(H,36,42)(H,37,41)(H,38,43)(H,45,46)(H4,31,32,33)/t17-,18-,19-,20-,21-,23-/m0/s1

InChI-Schlüssel

LIXBSMNTCXPVEB-JYAZKYGWSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N

Kanonische SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.